molecular formula C14H8N2O2 B1631459 Canthin-6-one N-oxide CAS No. 60755-87-5

Canthin-6-one N-oxide

Cat. No.: B1631459
CAS No.: 60755-87-5
M. Wt: 236.22 g/mol
InChI Key: PMKULNRVYULJPO-UHFFFAOYSA-N
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Description

Canthin-6-one N-oxide is a derivative of canthin-6-one, a subclass of β-carboline alkaloids. These compounds are primarily isolated from various plant species, particularly those in the Rutaceae and Simaroubaceae families . This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications.

Biochemical Analysis

Cellular Effects

Canthin-6-one N-oxide has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specifics of these interactions are still being researched.

Preparation Methods

Synthetic Routes and Reaction Conditions: Canthin-6-one N-oxide can be synthesized through the oxidation of canthin-6-one. One common method involves the use of meta-chloroperbenzoic acid in dichloromethane or hydrogen peroxide in acetic acid, yielding this compound in approximately 75% yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically follows the laboratory-scale procedures with potential scaling up for larger quantities. The use of efficient oxidizing agents and optimized reaction conditions are crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Canthin-6-one N-oxide undergoes various chemical reactions, including:

    Oxidation: Conversion of canthin-6-one to this compound.

    Reduction: Potential reduction back to canthin-6-one under specific conditions.

    Substitution: Possible substitution reactions at the nitrogen or oxygen atoms.

Common Reagents and Conditions:

Major Products:

    Oxidation: this compound.

    Reduction: Canthin-6-one.

Scientific Research Applications

Comparison with Similar Compounds

Canthin-6-one N-oxide is unique among canthin-6-one derivatives due to its specific oxidation state and biological activities. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

6-oxido-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-6-ium-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O2/c17-13-6-5-12-14-10(7-8-15(12)18)9-3-1-2-4-11(9)16(13)14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKULNRVYULJPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4N2C(=O)C=CC4=[N+](C=C3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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